molecular formula C22H23N3O4 B11282531 N-(2-ethylphenyl)-2-{4-[(4-methoxyphenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}acetamide

N-(2-ethylphenyl)-2-{4-[(4-methoxyphenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}acetamide

Cat. No.: B11282531
M. Wt: 393.4 g/mol
InChI Key: QIUQJGWDHXNOLJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-2-{4-[(4-methoxyphenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

N-(2-ethylphenyl)-2-{4-[(4-methoxyphenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action for N-(2-ethylphenyl)-2-{4-[(4-methoxyphenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}acetamide involves its interaction with specific molecular targets and pathways.

Properties

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

IUPAC Name

N-(2-ethylphenyl)-2-[4-[(4-methoxyphenyl)methyl]-2,3-dioxopyrazin-1-yl]acetamide

InChI

InChI=1S/C22H23N3O4/c1-3-17-6-4-5-7-19(17)23-20(26)15-25-13-12-24(21(27)22(25)28)14-16-8-10-18(29-2)11-9-16/h4-13H,3,14-15H2,1-2H3,(H,23,26)

InChI Key

QIUQJGWDHXNOLJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C=CN(C(=O)C2=O)CC3=CC=C(C=C3)OC

Origin of Product

United States

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